(E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
Description
IUPAC Nomenclature Analysis
The compound "(E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate" derives its systematic name from the hierarchical application of IUPAC nomenclature rules. The parent structure is benzofuran , a bicyclic system comprising fused benzene and furan rings. Substituents are numbered to minimize locants:
- 2-methyl group : Positioned at carbon 2 of the benzofuran core.
- Ethyl carboxylate : Located at carbon 3, forming an ester with the carboxylic acid derivative.
- 5-substituted ethoxy chain : At carbon 5, a two-carbon ether linkage connects to a hydrazinyl-oxo group. This hydrazone moiety is further substituted with a 4-fluorobenzylidene group, where the fluorine atom occupies the para position on the benzene ring.
The (E) configuration specifies the spatial arrangement around the C=N double bond in the hydrazone group. Per IUPAC guidelines, the higher-priority groups (4-fluorophenyl and hydrazinyl-oxo) reside on opposite sides of the double bond.
Structural Formula Representation
The molecular architecture comprises three distinct regions:
- Benzofuran core : A fused bicyclic system with a methyl group at C2 and an ethyl carboxylate at C3.
- Ether-hydrazone bridge : A -O-CH2-C(=O)-NH-N=CH- linkage extending from C5 of the benzofuran to the 4-fluorophenyl group.
- 4-Fluorobenzylidene group : A benzene ring with fluorine at C4, connected via a C=N bond to the hydrazone nitrogen.
Table 1: Structural Components and Their Positions
| Position | Component | Functional Group |
|---|---|---|
| C2 | Methyl group | Alkyl substituent |
| C3 | Ethoxycarbonyl | Ester |
| C5 | Ethoxy-hydrazone | Ether, hydrazone |
| N2 | Benzylidene | Imine (C=N) |
| C4' | Fluorine | Halo substituent |
Isomeric Configuration (E/Z Differentiation)
The (E) designation arises from the C=N geometry in the hydrazone group. Using the Cahn-Ingold-Prelog rules:
- Higher-priority groups : 4-Fluorophenyl (vs. hydrazinyl-oxoethoxy chain).
- Spatial arrangement : These groups occupy opposite sides of the double bond.
Table 2: E/Z Configuration Determinants
| Factor | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Priority 1 | 4-Fluorophenyl | 4-Fluorophenyl |
| Priority 2 | Hydrazinyl-oxoethoxy | Hydrazinyl-oxoethoxy |
| Geometry | Trans | Cis |
The (E) configuration is stabilized by reduced steric hindrance between the fluorophenyl ring and the benzofuran core.
Functional Group Identification and Prioritization
Functional groups are prioritized per IUPAC’s seniority rules:
- Carboxylate ester : Highest priority due to the -COO- moiety.
- Benzofuran : Parent heterocycle.
- Ether : Oxygen connecting the benzofuran to the hydrazone.
- Hydrazone : -NH-N=C- group.
- Fluorophenyl : Aromatic ring with halogen substituent.
Table 3: Functional Group Hierarchy
| Rank | Group | IUPAC Priority |
|---|---|---|
| 1 | Ethyl carboxylate | 1 (highest) |
| 2 | Benzofuran | Parent structure |
| 3 | Ether | 3 |
| 4 | Hydrazone | 4 |
| 5 | 4-Fluorophenyl | 5 |
Properties
IUPAC Name |
ethyl 5-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-3-27-21(26)20-13(2)29-18-9-8-16(10-17(18)20)28-12-19(25)24-23-11-14-4-6-15(22)7-5-14/h4-11H,3,12H2,1-2H3,(H,24,25)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQIXVRPPSBRTA-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzofuran core along with various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a multifaceted structure that includes:
- Benzofuran Core : Known for various biological activities.
- Hydrazine Moiety : Associated with antitumor and antimicrobial properties.
- Fluorobenzylidene Substituent : Enhances lipophilicity and metabolic stability.
The molecular formula is , and it has a molecular weight of 432.47 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, modulating metabolic pathways.
- Signal Transduction Modulation : It can influence pathways involved in cell signaling, potentially affecting gene expression.
- Antioxidant Activity : The presence of the benzofuran structure suggests possible antioxidant properties, which could be beneficial in various therapeutic contexts.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Effects : Benzofuran derivatives have been shown to inhibit cancer cell growth. For instance, some derivatives demonstrated IC50 values as low as 11 μM against human ovarian cancer cells .
- Antimicrobial Properties : The hydrazine component is linked to antibacterial and antifungal activities .
- Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of benzofuran derivatives:
- Anticancer Activity :
- Antimicrobial Studies :
- Analgesic and Anti-inflammatory Effects :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Potential for diverse therapeutic applications |
| Benzofuran Derivative A | Anticancer | IC50 = 11 μM against ovarian cancer |
| Benzofuran Derivative B | Antimicrobial | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related benzofuran derivatives to elucidate structure-activity relationships (SARs) and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 4-fluorobenzylidene group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to the 4-methylbenzoyl group in , which may prioritize electron-rich interactions .
Physicochemical Properties :
- Fluorine in the target compound reduces basicity and increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to methoxy -substituted analogs (logP ~6.4 in ) .
- The hydrazinyl-oxoethoxy linker in the target compound may enable hydrogen bonding, a feature absent in simpler ester-linked analogs (e.g., ) .
Synthetic and Analytical Considerations :
- Synthesis of such compounds often involves multi-step reactions, including Suzuki couplings for aryl substitutions (inferred from ) and hydrazine condensation for hydrazinyl moieties .
- X-ray crystallography using SHELX software () could resolve the (E)-configuration of the benzylidene group, critical for activity .
The hydrazinyl group may chelate iron, potentiating ferroptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
